molecular formula C20H25N5O3 B2597844 1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946259-26-3

1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2597844
CAS No.: 946259-26-3
M. Wt: 383.452
InChI Key: LMOSKVPBJBKZIL-UHFFFAOYSA-N
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Description

1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholinopropyl group and the carboxamide functionality. Key steps include:

    Cyclization: Formation of the pyrrolopyrimidine core through cyclization reactions involving appropriate precursors.

    Substitution: Introduction of the dimethyl groups at specific positions on the core structure.

    Functional Group Modification: Attachment of the morpholinopropyl group and the carboxamide moiety through nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pyrrolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Use of alkyl halides or acyl chlorides in the presence of base catalysts like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of this compound is its potential as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Research has demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit strong inhibitory effects on the main protease (Mpro_{pro}) of SARS-CoV-2.

Key Findings:

  • In vitro Assays : A study evaluated several derivatives for their ability to inhibit viral growth in Vero cells. Compounds derived from this scaffold showed over 90% inhibition at specific concentrations without significant cytotoxic effects .
  • Molecular Docking Studies : Computational studies indicated that these compounds interact favorably with the binding pocket of Mpro_{pro}, suggesting a mechanism for their antiviral activity .
  • Promising Candidates : Specifically, compounds 25 and 29 were highlighted for their low IC50_{50} values, indicating potent activity against the viral protease .

Enzyme Inhibition

Beyond antiviral applications, this compound has also been investigated for its role as an inhibitor of various enzymes.

Enzyme Targets:

  • JAK Inhibitors : The compound has been noted for its efficacy against Janus kinases (JAKs), which are critical in various signaling pathways associated with inflammation and immune responses. This positions it as a potential alternative to traditional steroid treatments .

Case Study 1: SARS-CoV-2 Inhibition

In a study focused on the design and synthesis of novel pyridopyrrolopyrimidine derivatives, researchers synthesized compounds that were tested against SARS-CoV-2 Mpro_{pro}. Compound 29 exhibited an IC50_{50} value of 3.22 µM, significantly lower than that of the reference control GC-376 . This demonstrates its potential as a therapeutic candidate for COVID-19 management.

Case Study 2: JAK Inhibition

Another investigation into the structural properties and biological activities of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines revealed their effectiveness in inhibiting JAK enzymes. The study suggested that these compounds could modulate immune responses and reduce inflammation without the side effects associated with steroids .

Summary Table of Applications

Application TypeTarget/EffectKey Findings
Antiviral ActivitySARS-CoV-2 Mpro_{pro}Over 90% inhibition at low concentrations
Enzyme InhibitionJAKsPotential alternative to steroids

Mechanism of Action

The mechanism of action of 1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and are also studied for their therapeutic potential.

Uniqueness

1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its morpholinopropyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity

1,7-Dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrido-pyrrolo-pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. The structural complexity of this compound suggests a multifaceted mechanism of action, which warrants a detailed exploration of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure (Image source: PubChem)

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrido-pyrrolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown potent growth inhibition in pancreatic carcinoma (CFPAC-1) cells with an IC50 value of 0.79 µM. This suggests that structural modifications in pyrido-pyrrolo-pyrimidines can enhance their cytotoxicity against tumor cells while minimizing effects on normal cells .
  • Mechanism of Action : The antiproliferative activity is often associated with the induction of apoptosis and primary necrosis in cancer cells. This mechanism is crucial for developing effective cancer therapies .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential:

  • COVID-19 Inhibition : A series of pyrido-pyrrolo-pyrimidine derivatives were synthesized and tested against the SARS-CoV-2 main protease (Mpro). Results indicated that several derivatives exhibited over 90% inhibition of viral growth at low concentrations with minimal cytotoxic effects on Vero cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural variations:

  • Morpholine Substituents : The presence of morpholine groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.
  • Methyl Substituents : Methyl groups at positions 1 and 7 have been shown to play a role in modulating the compound's interaction with biological targets, thereby influencing its potency .

Case Study 1: Antiproliferative Effects

A study conducted on various derivatives including the target compound revealed that modifications at the N5 position could lead to decreased toxicity while retaining antiproliferative properties. The study highlighted that halogenated versions exhibited enhanced activity against specific cancer cell lines .

Case Study 2: Antiviral Efficacy

In a separate investigation focused on antiviral activities, compounds similar to this compound were tested against multiple viral strains. Results indicated significant inhibition rates and suggested potential as broad-spectrum antiviral agents .

Data Summary Table

Activity Type Cell Line/Target IC50/Effectiveness Notes
AnticancerCFPAC-10.79 µMInduces apoptosis and necrosis
AntiviralSARS-CoV-2 Mpro>90% inhibitionMinimal cytotoxicity on Vero cells
Structure VariantsVarious derivativesVariesSAR indicates potential for enhanced efficacy

Properties

IUPAC Name

6,12-dimethyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-4-5-17-22-18-15(20(27)25(17)13-14)12-16(23(18)2)19(26)21-6-3-7-24-8-10-28-11-9-24/h4-5,12-13H,3,6-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOSKVPBJBKZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCN4CCOCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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